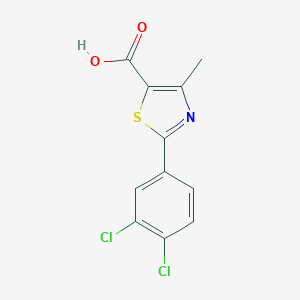
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid, commonly known as MDCT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potential drug candidate for various diseases, including cancer, inflammation, and bacterial infections.
Mécanisme D'action
The mechanism of action of MDCT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. MDCT has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of inflammation.
Biochemical and Physiological Effects:
MDCT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. MDCT has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MDCT has several advantages for lab experiments. It is a synthetic compound, which means that its structure and purity can be precisely controlled. MDCT is also relatively easy to synthesize, making it readily available for research purposes. However, MDCT has some limitations, including its solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research include the modification of MDCT's structure and investigation of its potential as a treatment for other diseases.
Méthodes De Synthèse
MDCT can be synthesized by the reaction of 3,4-dichlorobenzylamine and 2-bromo-4-methylthiazole-5-carboxylic acid in the presence of a base. This reaction results in the formation of MDCT as a white solid.
Applications De Recherche Scientifique
MDCT has shown potential in various scientific research applications. It has been studied for its anticancer activity, anti-inflammatory properties, and antibacterial effects. MDCT has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid |
|---|---|
Formule moléculaire |
C11H7Cl2NO2S |
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |
Clé InChI |
IVDNVGTYTWMJSV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
SMILES canonique |
CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



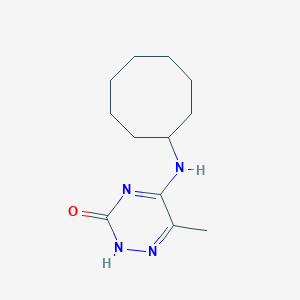
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
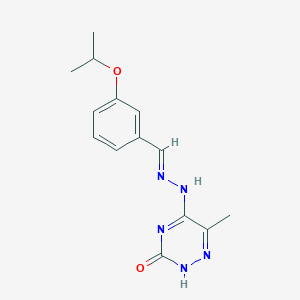
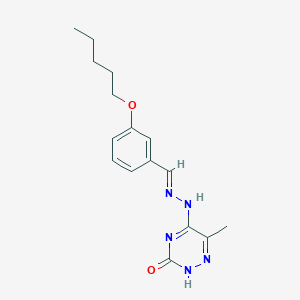
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
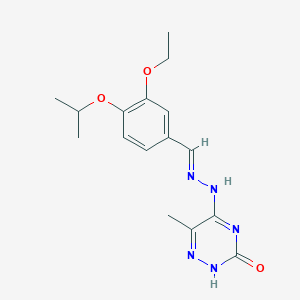
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
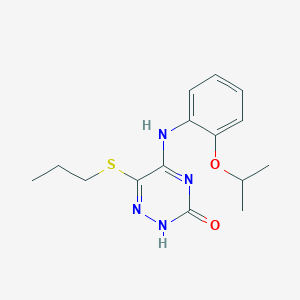
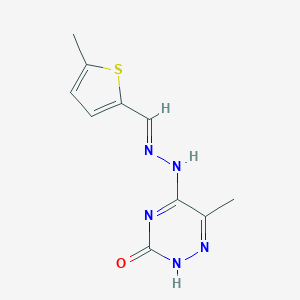
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)